

# Antitumor agent-110 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-110 |           |
| Cat. No.:            | B12378927           | Get Quote |

# In-Depth Technical Guide: Antitumor Agent-110

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Details**

**Antitumor agent-110**, also identified as compound 13, is a novel anticancer agent belonging to the imidazotetrazine class of compounds. Its chemical formula is  $C_{10}H_6N_6OS$ , and it has a molecular weight of 258.26 g/mol . The compound is characterized by the presence of an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAc) click chemistry reactions[1].

#### **Chemical Structure:**

The chemical structure of **Antitumor agent-110** is represented by the SMILES string: O=C(N1C=N2)N(N=NC1=C2C3=NC=CS3)CC#C.

# Physicochemical and Biological Properties

**Antitumor agent-110** has been noted for its good permeability properties. Its primary mechanism of action involves the induction of cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis[1].

Table 1: Physicochemical Properties of Antitumor agent-110



| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| CAS Number        | 2563879-93-4 | [1]       |
| Molecular Formula | C10H6N6OS    | [1]       |
| Molecular Weight  | 258.26 g/mol | [1]       |

Table 2: In Vitro Anticancer Activity of a Related Imidazotetrazinone Analog (Compound 49)

| Cell Line                 | IC50 (μM) | Reference |
|---------------------------|-----------|-----------|
| U373V (Astrocytoma)       | 3.59      |           |
| U373M (Astrocytoma)       | 4.09      | _         |
| HCT 116 (Colon Carcinoma) | 5.35      | _         |

Note: Specific IC<sub>50</sub> values for **Antitumor agent-110** (compound 13) were not available in the reviewed literature. The data presented is for a closely related analog, compound 49, from the same primary study.

# Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis

**Antitumor agent-110** exerts its anticancer effects by disrupting the normal cell cycle progression, specifically causing an arrest at the G2/M checkpoint. This halt in the cell cycle is a critical prelude to the induction of programmed cell death, or apoptosis.



Click to download full resolution via product page



Caption: Signaling pathway of Antitumor agent-110 inducing G2/M arrest and apoptosis.

## **Experimental Protocols**

The following are generalized protocols for assessing the key biological activities of **Antitumor agent-110**, based on standard methodologies in the field. For specific experimental parameters, it is imperative to consult the primary research article by Summers HS, et al. (2023) in the European Journal of Medicinal Chemistry.

## **Cell Viability Assay (MTT Assay)**

This assay is used to determine the cytotoxic effects of **Antitumor agent-110** on cancer cell lines.

#### Methodology:

- Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
  and incubate overnight to allow for cell attachment.
- Compound Treatment: Treat the cells with serial dilutions of Antitumor agent-110 and incubate for a specified period (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
- Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC<sub>50</sub> value is calculated from the dose-response curve.





Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

# **Cell Cycle Analysis**

This protocol is used to determine the effect of **Antitumor agent-110** on cell cycle distribution.

Methodology:



- Cell Treatment: Culture cancer cells and treat with Antitumor agent-110 at various concentrations for a defined time period.
- Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
- Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.



Click to download full resolution via product page



Caption: Experimental workflow for cell cycle analysis.

## **Apoptosis Assay**

This assay quantifies the number of apoptotic cells following treatment with **Antitumor agent- 110**.

### Methodology:

- Cell Treatment: Treat cancer cells with **Antitumor agent-110** for the desired duration.
- Cell Harvesting: Collect both adherent and floating cells.
- Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI).
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.





Click to download full resolution via product page

Caption: Experimental workflow for the apoptosis assay.

## Conclusion

Antitumor agent-110 represents a promising new compound in the imidazotetrazine class with a clear mechanism of action involving cell cycle arrest and apoptosis. Its favorable permeability and potential for chemical modification via its alkyne group make it an interesting candidate for further preclinical and clinical development. The provided data and protocols serve as a foundational guide for researchers interested in exploring the therapeutic potential of this agent. For detailed experimental conditions and a comprehensive understanding of its biological activity, the primary literature should be consulted.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Antitumor agent-110 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378927#antitumor-agent-110-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com